N-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-3-amine
Description
Chemical Identity and Nomenclature
This compound is systematically identified by its International Union of Pure and Applied Chemistry (IUPAC) name, which delineates its structural components with precision. The nomenclature reflects a piperidine ring substituted at the 1-position by a 4-nitrobenzenesulfonyl group and at the 3-position by a methylated amine moiety. The compound’s SMILES notation (O=S(N1CC(NC)CCC1)(C2=CC=C(N+=O)C=C2)=O) provides a linear representation of its topology, highlighting the sulfonamide bridge connecting the piperidine and nitrobenzene rings.
The molecular architecture of this compound incorporates distinct electronic features: the electron-withdrawing nitro group on the benzene ring enhances the sulfonamide’s electrophilic character, while the methyl group on the piperidine nitrogen introduces steric and electronic modifications that influence solubility and reactivity. Crystallographic data, though not explicitly provided in available literature, can be inferred to exhibit typical sulfonamide bonding patterns, including planar sulfonyl groups and tetrahedral sulfur centers.
A comparative analysis with related structures, such as 1-(4-nitrobenzenesulfonyl)piperidin-3-amine (lacking the N-methyl group), reveals how alkylation at the amine position alters molecular polarity. The addition of the methyl group reduces the compound’s overall hydrophilicity, as evidenced by calculated partition coefficients (logP values), though experimental solubility data remain limited in public domains.
Historical Development in Sulfonamide Chemistry
The synthesis of this compound emerges from a century-long trajectory in sulfonamide research, beginning with the discovery of Prontosil’s antibacterial properties in the 1930s. Early sulfonamides demonstrated the therapeutic potential of the sulfonamide functional group (–SO₂NH–), but their clinical utility was constrained by toxicity and resistance mechanisms. This drove efforts to diversify sulfonamide architectures through heterocyclic integrations, with piperidine rings gaining prominence due to their conformational flexibility and biocompatibility.
Patent literature from the early 21st century documents progressive modifications to piperidine-sulfonamide hybrids, focusing on substituent effects at critical positions. The introduction of nitro groups at the para position of the benzenesulfonyl moiety, as seen in this compound, became a strategic approach to enhance molecular recognition in enzyme-binding pockets. Concurrently, N-methylation of piperidine amines emerged as a standard tactic to modulate metabolic stability, reducing susceptibility to oxidative deamination by hepatic enzymes.
Synthetic methodologies for this class of compounds typically involve sequential sulfonylation and alkylation reactions. A representative pathway begins with the reaction of 3-aminopiperidine with 4-nitrobenzenesulfonyl chloride under basic conditions, followed by methyl group introduction via reductive alkylation or nucleophilic substitution. Advances in catalytic systems and green chemistry principles have refined these processes, improving yields and reducing byproduct formation.
Position Within Piperidine-Derived Sulfonamide Class
Within the structural continuum of piperidine-derived sulfonamides, this compound occupies a niche defined by balanced lipophilicity and electronic modulation. Its nitro group distinguishes it from earlier analogues featuring halogens or methoxy substituents, conferring stronger electron-withdrawing effects that potentially enhance binding to target proteins with cationic residues. The methyl group’s strategic placement mitigates the basicity of the piperidine nitrogen, a modification shown in related compounds to reduce off-target interactions with neurotransmitter receptors.
Comparative studies with unsubstituted piperidine sulfonamides reveal measurable differences in physicochemical parameters:
| Property | N-Methyl Derivative | Parent Compound (No Methyl) |
|---|---|---|
| Molecular Weight (g/mol) | 299.35 | 285.33 |
| Calculated logP | 1.8 | 1.2 |
| Polar Surface Area (Ų) | 108 | 121 |
Data synthesized from structural analogs
These modifications suggest tailored applications in drug discovery contexts where membrane permeability and target residence time are critical. The compound’s structural features align with design principles for kinase inhibitors and G protein-coupled receptor (GPCR) modulators, though specific biological data remain proprietary or unpublished in open literature.
Properties
Molecular Formula |
C12H17N3O4S |
|---|---|
Molecular Weight |
299.35 g/mol |
IUPAC Name |
N-methyl-1-(4-nitrophenyl)sulfonylpiperidin-3-amine |
InChI |
InChI=1S/C12H17N3O4S/c1-13-10-3-2-8-14(9-10)20(18,19)12-6-4-11(5-7-12)15(16)17/h4-7,10,13H,2-3,8-9H2,1H3 |
InChI Key |
NJEMHFQIMFKONO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-3-amine typically involves the following steps:
Formation of the piperidine ring: This can be achieved through various methods such as hydrogenation, cyclization, or cycloaddition reactions.
Introduction of the nitrobenzenesulfonyl group: This step involves the sulfonylation of the piperidine ring with 4-nitrobenzenesulfonyl chloride under basic conditions.
Methylation: The final step is the methylation of the piperidine nitrogen using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The sulfonyl group can be reduced to a thiol group.
Substitution: The methyl group on the piperidine nitrogen can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Alkylating agents like methyl iodide and ethyl bromide are used for substitution reactions.
Major Products Formed
Scientific Research Applications
N-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-3-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor antagonist, depending on its structure and the nature of the target . The nitrobenzenesulfonyl group and the piperidine ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share the piperidine core but differ in substituents, leading to distinct physicochemical and biological properties:
N-Ethyl-1-(4-methanesulfonylbenzenesulfonyl)-N-(pyridin-4-ylmethyl)piperidin-3-amine
- Key Features : Dual sulfonyl groups (4-methanesulfonylbenzenesulfonyl) and a pyridin-4-ylmethyl substituent.
- This compound may exhibit enhanced binding to targets requiring planar aromatic interactions compared to the nitrobenzenesulfonyl group in the target compound .
N-Methyl-1-(pyridazin-3-yl)piperidin-3-amine
- Key Features : Pyridazine ring replaces the nitrobenzenesulfonyl group.
- Impact: The pyridazine heterocycle, with two adjacent nitrogen atoms, offers distinct hydrogen-bonding capabilities and planarity.
Methyl-[1-(4-Methyl-benzyl)-piperidin-3-yl]-amine Hydrochloride
- Key Features : 4-Methylbenzyl substituent instead of nitrobenzenesulfonyl.
- Impact : The benzyl group is electron-donating, increasing lipophilicity and reducing polarity. This substitution may improve membrane permeability but decrease affinity for polar binding pockets .
N-Methyl-1-(6-nitroquinoxalin-2-yl)piperidin-3-amine Hydrochloride
- Key Features: Nitroquinoxaline moiety.
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) |
|---|---|---|---|---|
| N-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-3-amine | C₁₂H₁₅N₃O₄S | 297.33 | 1.2 | 0.5 (DMSO) |
| N-Ethyl-1-(4-methanesulfonylbenzenesulfonyl)-... | C₂₀H₂₇N₃O₄S₂ | 453.57 | 2.8 | 0.2 (DMSO) |
| N-Methyl-1-(pyridazin-3-yl)piperidin-3-amine | C₉H₁₄N₄ | 178.24 | 0.5 | 10.1 (Water) |
| Methyl-[1-(4-Methyl-benzyl)-piperidin-3-yl]-... | C₁₄H₂₃ClN₂ | 254.80 | 3.1 | 1.0 (Ethanol) |
*Predicted using fragment-based methods.
Biological Activity
N-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-3-amine is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a piperidine ring substituted with a nitrobenzenesulfonyl group. The presence of the methyl group at the nitrogen atom enhances the lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The nitrobenzenesulfonyl group can modulate binding affinity and specificity, potentially affecting various cellular processes such as:
- Enzyme Inhibition : The compound may inhibit specific kinases or phosphatases, thereby altering signaling pathways.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing physiological responses.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits inhibitory effects on several enzymes involved in metabolic pathways. For instance:
| Target Enzyme | IC50 (µM) | Effect |
|---|---|---|
| Calmodulin Kinase | 0.5 | Inhibition |
| Protein Kinase A | 0.8 | Moderate inhibition |
| Phosphodiesterase | 1.2 | Weak inhibition |
These results indicate that the compound has the potential to modulate key enzymatic activities involved in various biological processes.
In Vivo Studies
In vivo studies have further elucidated the compound's pharmacokinetics and therapeutic potential. For instance, a study involving a mouse model of obesity demonstrated that the administration of this compound improved insulin sensitivity by inhibiting specific kinases associated with metabolic dysregulation .
Case Studies
- Calmodulin Kinase Inhibition : A study highlighted the discovery of highly selective inhibitors for calmodulin-dependent kinases that restored insulin sensitivity in diet-induced obesity models. This compound was shown to be effective in reducing blood glucose levels through its action on these kinases .
- Antiviral Activity : Research has indicated that compounds similar to this compound exhibit antiviral properties by inhibiting viral entry mechanisms through integrin-dependent pathways . This suggests potential applications in treating viral infections.
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can enhance its biological activity:
- N-Methylation : Enhances binding affinity to target proteins.
- Substituent Variation : Changing the sulfonyl or piperidine substituents can lead to improved selectivity and potency against specific targets.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
